molecular formula C10H16N2O2S B6282146 tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate CAS No. 1081979-18-1

tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate

Cat. No.: B6282146
CAS No.: 1081979-18-1
M. Wt: 228.31 g/mol
InChI Key: BRHYXIAYPHYBDB-UHFFFAOYSA-N
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Description

tert-Butyl 3-isothiocyanatopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of pyrrolidine, featuring an isothiocyanate group and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with thiophosgene. The reaction is carried out in an inert atmosphere, often using dichloromethane as the solvent. The reaction mixture is stirred at room temperature, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification methods such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-isothiocyanatopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thioureas or thiocarbamates.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The isothiocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, typically in an organic solvent like dichloromethane, at room temperature.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Thioureas or thiocarbamates.

    Hydrolysis: tert-Butyl 3-aminopyrrolidine-1-carboxylate.

    Reduction: tert-Butyl 3-aminopyrrolidine-1-carboxylate.

Scientific Research Applications

Chemistry: tert-Butyl 3-isothiocyanatopyrrolidine-1-carboxylate is used as a building block in organic synthesis. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor for various functionalized pyrrolidines .

Biology and Medicine: In biological research, this compound can be used to modify proteins or peptides through the isothiocyanate group, which reacts with amino groups in biomolecules. This modification can be used to study protein function or to develop new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in other molecules, such as the amino groups in proteins or peptides. This covalent modification can alter the function or activity of the target molecule, making it useful in various biochemical applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the isothiocyanate group and the pyrrolidine ring. This combination provides distinct reactivity and makes it a versatile intermediate in organic synthesis. The presence of the tert-butyl ester also adds to its stability and ease of handling compared to other similar compounds .

Properties

CAS No.

1081979-18-1

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3

InChI Key

BRHYXIAYPHYBDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N=C=S

Purity

95

Origin of Product

United States

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